molecular formula C29H29NO4 B11388846 7-benzyl-3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-benzyl-3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11388846
M. Wt: 455.5 g/mol
InChI Key: YADXIDHSQFPEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound belonging to the class of chromeno[6,7-e][1,3]oxazines This compound is characterized by its unique structural features, which include a benzyl group, a methoxyphenyl ethyl group, and a chromeno-oxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving appropriate precursors such as salicylaldehyde derivatives and suitable nucleophiles.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Attachment of the Methoxyphenyl Ethyl Group: This step may involve a nucleophilic substitution reaction where a suitable methoxyphenyl ethyl halide reacts with the intermediate compound.

    Final Cyclization and Oxazinone Formation: The final step involves cyclization to form the oxazinone ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazinone ring, potentially converting it to a more saturated form.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated oxazinone derivatives.

    Substitution: Various substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and materials science.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chromeno-oxazinone core is particularly significant in drug design.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-benzyl-3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[6,7-e][1,3]oxazin-8-one Derivatives: Compounds with similar core structures but different substituents.

    Benzyl-substituted Chromenes: Compounds with benzyl groups attached to chromene cores.

    Methoxyphenyl Ethyl Derivatives: Compounds with methoxyphenyl ethyl groups attached to various cores.

Uniqueness

The uniqueness of 7-benzyl-3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one lies in its specific combination of substituents and core structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H29NO4

Molecular Weight

455.5 g/mol

IUPAC Name

7-benzyl-3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C29H29NO4/c1-19-25-16-23-17-30(14-13-21-9-11-24(32-3)12-10-21)18-33-27(23)20(2)28(25)34-29(31)26(19)15-22-7-5-4-6-8-22/h4-12,16H,13-15,17-18H2,1-3H3

InChI Key

YADXIDHSQFPEAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=C(C=C4)OC)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.